3-(4-methoxyphenyl)-1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-(4-methoxyphenyl)-1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. Common starting materials include substituted anilines, thiophenes, and trifluoromethylated compounds. The key steps may involve:
Cyclization reactions: to form the pyrazolo[3,4-b]pyridine core.
Substitution reactions: to introduce the methoxyphenyl, phenyl, and thiophen-2-yl groups.
Trifluoromethylation: to add the trifluoromethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: May interact with certain biological receptors.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible applications in treating diseases such as cancer or inflammation.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine would depend on its specific biological target. Generally, it may involve:
Binding to enzymes or receptors: Inhibiting or activating their function.
Modulating signaling pathways: Affecting cellular processes such as proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: Other compounds in this family with different substituents.
Trifluoromethylated compounds: Compounds with similar trifluoromethyl groups.
Uniqueness
The unique combination of the methoxyphenyl, phenyl, thiophen-2-yl, and trifluoromethyl groups in 3-(4-methoxyphenyl)-1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H16F3N3OS |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-phenyl-6-thiophen-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C24H16F3N3OS/c1-31-17-11-9-15(10-12-17)22-21-18(24(25,26)27)14-19(20-8-5-13-32-20)28-23(21)30(29-22)16-6-3-2-4-7-16/h2-14H,1H3 |
InChI Key |
IAQDOVMVVWRZIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C2C(=CC(=N3)C4=CC=CS4)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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